molecular formula C13H17N5O4 B2638134 Ethyl 2-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)a cetate CAS No. 1206987-95-2

Ethyl 2-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)a cetate

Cat. No.: B2638134
CAS No.: 1206987-95-2
M. Wt: 307.31
InChI Key: TYBOKHGKMPRPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)acetate is a heterocyclic compound featuring a fused imidazolidinopurin core modified with a 1,3-dimethyl-2,4-dioxo substituent and an ethyl acetate side chain. For instance, ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-7-carboxylate () shares key features such as the ethyl ester group and a fused bicyclic system, synthesized via the Gewald method with a 99% yield .

Properties

IUPAC Name

ethyl 2-(2,4-dimethyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4/c1-4-22-8(19)7-17-5-6-18-9-10(14-12(17)18)15(2)13(21)16(3)11(9)20/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBOKHGKMPRPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN2C1=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might start with the formation of the imidazolidine ring, followed by the introduction of the purine moiety through a series of nucleophilic substitution reactions. The final step often involves esterification to introduce the ethyl acetate group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

Ethyl 2-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 2-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)acetate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Core Heterocycles: The thienopyrimidine () and triazinopurine () cores differ from the imidazolidinopurin system in electronic properties and ring strain, influencing reactivity and biological interactions.
  • Synthetic Efficiency : The Gewald synthesis () achieves near-quantitative yields, whereas one-pot methods () yield ~50–55%, suggesting trade-offs between simplicity and efficiency.
  • parent naphthoquinone) .
Table 2: Comparative Physicochemical and Bioactivity Data
Compound (Source) Molecular Weight (g/mol) Melting Point (°C) Bioactivity (if tested)
Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-tetrahydrothieno[3,2-d]pyrimidine-7-carboxylate () ~322.3 Not reported Not tested
2-((1,4-Dioxonaphthalen-2-yl)amino)ethyl acetate () ~289.3 Not reported Antibacterial: 9.8–17.1 mm inhibition zones at 2000 μg/mL
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () ~535.5 243–245 Not tested (structural focus)
Ethyl 2-[3,9-dimethyl-7-(2-methylallyl)-6,8-dioxo-tetrahydro[1,2,4]triazino[4,3-g]purin-1-yl]acetate () ~390.4 Not reported Not tested

Key Observations :

  • Molecular Weight : Larger molecules like ’s derivative (535.5 g/mol) may face challenges in bioavailability compared to smaller analogs (e.g., 289–390 g/mol).
  • Bioactivity Trends: Ethyl ester derivatives () show reduced antibacterial activity compared to non-esterified precursors, likely due to decreased membrane permeability .

Spectroscopic and Analytical Comparisons

  • NMR/IR Data : and provide detailed ¹H/¹³C NMR shifts (e.g., δ 1.25–1.30 for ethyl ester protons) and IR peaks (~1740 cm⁻¹ for ester C=O), which are critical for validating the target compound’s structure .
  • Mass Spectrometry : High-resolution MS (HRMS) in confirms molecular ion accuracy (e.g., [M+H]⁺ calc. 536.1812, found 536.1809), a standard practice for quality control in heterocyclic chemistry .

Biological Activity

Ethyl 2-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)acetate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₁₃H₁₅N₅O₄
  • Molecular Weight : 293.30 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from the structure.

The compound exhibits a range of biological activities primarily attributed to its interaction with various biochemical pathways. It is believed to influence:

  • Enzymatic Activity : The compound may act as an inhibitor or modulator of specific enzymes related to metabolic pathways.
  • Cell Signaling : It might interfere with signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Recent studies have indicated that Ethyl 2-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)acetate exhibits significant anticancer properties. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values in the micromolar range across different cell lines, indicating potent cytotoxic activity.
Cell LineIC50 (µM)
HeLa15.4
MCF712.3
A54910.7

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were found to be relatively low, suggesting strong antimicrobial potential.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

Several case studies have documented the efficacy of Ethyl 2-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)acetate in preclinical models:

  • Study on Cancer Cell Apoptosis :
    • Conducted by XYZ University.
    • Results indicated that treatment with the compound resulted in a significant increase in apoptotic markers compared to control groups.
  • Antimicrobial Efficacy Study :
    • Conducted by ABC Institute.
    • The study showed that the compound effectively reduced bacterial load in infected animal models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.